N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide
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Overview
Description
N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a cyano group attached to a 2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide.
Attachment of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the 2-methylphenyl moiety is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(phenyl)methyl]furan-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
N-[cyano(2-methylphenyl)methyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups on a furan ring, which can impart specific chemical and biological properties. The methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10-4-2-3-5-12(10)13(8-15)16-14(17)11-6-7-18-9-11/h2-7,9,13H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXJBCXPLUTQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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